methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups, including an indole, thiazole, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final steps involve the esterification and acylation reactions to introduce the methoxyethyl and isobutyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 5-ISOBUTYL-2-[(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLATE include other indole-thiazole derivatives and esters with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the potential for diverse reactivity and applications. The presence of the indole and thiazole rings, along with the ester and acyl groups, provides a unique platform for chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H27N3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(2-methoxyethyl)indol-4-yl]oxyacetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)12-18-20(21(27)29-4)24-22(31-18)23-19(26)13-30-17-7-5-6-16-15(17)8-9-25(16)10-11-28-3/h5-9,14H,10-13H2,1-4H3,(H,23,24,26) |
InChI Key |
PLPPEFLUPSGMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3CCOC)C(=O)OC |
Origin of Product |
United States |
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